molecular formula C5H5N3O2 B1279984 6-Aminopyrazine-2-carboxylic acid CAS No. 61442-38-4

6-Aminopyrazine-2-carboxylic acid

Cat. No. B1279984
CAS RN: 61442-38-4
M. Wt: 139.11 g/mol
InChI Key: LEUHGHBIVGABDQ-UHFFFAOYSA-N
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Description

6-Aminopyrazine-2-carboxylic acid is a chemical compound that can be synthesized through various chemical reactions. While the provided papers do not directly describe the synthesis or properties of 6-aminopyrazine-2-carboxylic acid, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of similar structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-quaternary alpha-amino nitriles is described, which involves a modified Strecker reaction followed by several steps including cyano hydration, cyclization, and N-alkylation . Although this synthesis does not directly pertain to 6-aminopyrazine-2-carboxylic acid, the methodologies used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to 6-aminopyrazine-2-carboxylic acid can be complex, as evidenced by the formation of a tetracyclic indoline derivative containing a novel heterocyclic system during the synthesis of a Trp-derived amino nitrile . This indicates that the molecular structure of pyrazine derivatives can undergo significant transformations under certain reaction conditions, which is an important consideration for the synthesis and analysis of 6-aminopyrazine-2-carboxylic acid.

Chemical Reactions Analysis

Chemical reactions involving pyrazine derivatives can lead to various products. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid resulted in the formation of 6-aminonicotinic acid . This reaction showcases the potential for electrochemical methods to be used in the synthesis of pyrazine carboxylic acids, which could be relevant for the synthesis of 6-aminopyrazine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminopyrazine-2-carboxylic acid are not directly discussed in the provided papers. However, the synthesis of related compounds and their behavior under various conditions can provide indirect information. For instance, the stability of the ionic liquid used in the electrocatalytic carboxylation reaction and its recyclability suggest that the reaction environment can significantly affect the yield and selectivity of the desired product . Additionally, the synthesis of 3-aminopyrazine-2-carboxylic acid from pyrazine-2,3-dicarboxylic acid involves a Hofmann rearrangement, which is a reaction that could influence the physical and chemical properties of the resulting compound .

Scientific Research Applications

Among the synthesized pyrazine-2-carboxylic acid derivatives, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidine-4-yl)piperazin-1-yl) methanone exhibited good antioxidant activity as well as a moderate antimicrobial activity .

It’s also worth noting that 6-Aminopyrazine-2-carboxylic acid is an important raw material in organic synthesis, agricultural fields and in dyestuffs . It is soluble in hot water .

  • Favipiravir Synthesis

    • Field : Pharmaceutical Chemistry
    • Application Summary : Favipiravir is a wide-spectrum antiviral drug that has received significant attention during the COVID-19 pandemic . 6-Aminopyrazine-2-carboxylic acid is used in the synthesis of Favipiravir .
    • Method of Application : The synthesis of Favipiravir starts from 3-aminopyrazine-2-carboxylic acid and via 3,6-dichloropyrazine-2-carbonitrile intermediate .
  • Lead(II) Complexes Synthesis

    • Field : Inorganic Chemistry
    • Application Summary : 6-Aminopyrazine-2-carboxylic acid is used in the hydrothermal reactions with a lead(II) salt to produce a series of lead(II) coordination compounds .
    • Method of Application : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The reactions gave rise to a series of lead(II) coordination compounds having zero, one, two, and three-dimensional structures .
  • Carboxylic Acids in Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : Carboxylic acids, including 6-Aminopyrazine-2-carboxylic acid, have wide applications in organic synthesis .
    • Method of Application : Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Antioxidant and Antimicrobial Activity

    • Field : Pharmacology
    • Application Summary : Among the synthesized pyrazine-2-carboxylic acid derivatives, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidine-4-yl)piperazin-1-yl) methanone exhibited good antioxidant activity as well as a moderate antimicrobial activity .
    • Method of Application : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The compound exhibited good antioxidant activity as well as a moderate antimicrobial activity .
  • Synthesis of Other Pyrazine Derivatives

    • Field : Organic Chemistry
    • Application Summary : 6-Aminopyrazine-2-carboxylic acid can be used as an intermediate in the synthesis of other pyrazine derivatives .
    • Method of Application : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Lead(II) Complexes

    • Field : Inorganic Chemistry
    • Application Summary : 6-Aminopyrazine-2-carboxylic acid is used in the hydrothermal reactions with a lead(II) salt to produce a series of lead(II) coordination compounds .
    • Method of Application : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The reactions gave rise to a series of lead(II) coordination compounds having zero, one, two, and three-dimensional structures .

properties

IUPAC Name

6-aminopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUHGHBIVGABDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485517
Record name 6-AMINOPYRAZINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyrazine-2-carboxylic acid

CAS RN

61442-38-4
Record name 6-AMINOPYRAZINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PV Hegde, WW Aragaw, MS Cole, G Jachak… - Bioorganic & Medicinal …, 2022 - Elsevier
… The title compound was obtained from the 6-aminopyrazine-2-carboxylic acid using general procedure of amidation with free acid in 87 % yield as a white solid. H NMR (400 MHz, …
Number of citations: 3 www.sciencedirect.com
Y Li, Y Liu, Y Zhang, Y Wu, Z Xing… - Journal of medicinal …, 2023 - ACS Publications
… To a solution of 6-aminopyrazine-2-carboxylic acid (300 mg, 2.2 mmol) in DCM (15 mL) were added HATU (980 mg, 2.6 mmol), DIEA (1.1 mL, 6.5 mmol), and trans-4-…
Number of citations: 1 pubs.acs.org

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